molecular formula C17H20N4OS B2590687 7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine CAS No. 1171717-70-6

7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine

Cat. No.: B2590687
CAS No.: 1171717-70-6
M. Wt: 328.43
InChI Key: OACMPGYFLUUECE-UHFFFAOYSA-N
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Description

7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyridazine core, which is a fused bicyclic system, along with functional groups such as butylthio, methoxyphenyl, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate pyrazole derivative, followed by the introduction of the pyridazine ring through cyclization reactions. The butylthio and methoxyphenyl groups are usually introduced via nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of flow microreactor systems, which provide better control over reaction conditions and improve the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine include other pyrazolo[3,4-d]pyridazine derivatives with different substituents. Examples include:

  • 7-(methylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine
  • 7-(butylthio)-1-(2-chlorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butylthio group, in particular, may enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-butylsulfanyl-1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-4-5-10-23-17-16-13(12(2)19-20-17)11-18-21(16)14-8-6-7-9-15(14)22-3/h6-9,11H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACMPGYFLUUECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C2C(=C(N=N1)C)C=NN2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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